2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPWGQUAXPKPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374426 | |
| Record name | 1-Propanone, 2,2-dimethyl-1-(2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87978-53-8 | |
| Record name | 1-Propanone, 2,2-dimethyl-1-(2-thiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one typically involves the reaction of 2-bromo-1,3-thiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Synthesis of Organic Compounds
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one serves as a crucial intermediate in the synthesis of various complex organic molecules. Its thiazole ring contributes to the reactivity and stability of the resulting compounds, making it valuable in synthetic organic chemistry.
Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown that derivatives of thiazole compounds can inhibit the growth of certain pathogens, which is significant for pharmaceutical applications.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its role in drug development. Its structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The study highlighted the potential of these compounds in developing new antimicrobial agents.
Case Study 2: Synthesis of New Derivatives
Another research article detailed the synthesis of novel thiazole-based compounds using this compound as a starting material. The derivatives synthesized showed enhanced activity against various cancer cell lines, suggesting a promising avenue for anticancer drug development.
Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals that require specific structural features for enhanced performance in applications such as coatings and adhesives.
Agricultural Chemistry
The compound has been explored for use in agrochemicals due to its potential as a fungicide or herbicide precursor. Its thiazole moiety is known to enhance the efficacy of agricultural formulations.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects.
Pathways Involved: The compound can modulate biochemical pathways, such as those involved in oxidative stress and inflammation, by interacting with key proteins and signaling molecules
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s analogs vary in substituents on the aryl/heteroaryl ring and the propan-1-one backbone. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : The thiazole ring (electron-deficient) enhances electrophilicity compared to electron-rich thiophene or furan analogs, influencing reactivity in cross-coupling reactions .
- Steric Effects : Dimethyl groups on the propan-1-one backbone improve steric shielding, stabilizing intermediates in catalytic cycles .
- Biological Relevance: Thiazole-containing derivatives (e.g., the enaminone analog) exhibit enhanced binding to biological targets, such as proteases or kinases, due to hydrogen-bonding capabilities of the thiazole nitrogen .
Key Observations :
- Catalytic Efficiency : N-Heterocyclic carbene (NHC) catalysis achieves near-quantitative yields for thiophene analogs, outperforming traditional acid-catalyzed methods .
- Challenges in Thiazole Derivatives: Lower yields (e.g., 45–67% for enaminone-thiazole) arise from steric hindrance and competing side reactions .
Crystallographic and Computational Insights
- Crystal Packing: The enaminone-thiazole derivative crystallizes in a monoclinic system (space group P2₁/c), with dihedral angles between the thiazole and propan-1-one moieties influencing molecular stacking .
Biological Activity
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one (CAS Number: 87978-53-8) is a thiazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by research findings and case studies.
- Molecular Formula : C₈H₁₁NOS
- Molecular Weight : 169.244 g/mol
- LogP : 2.37190
- PSA (Polar Surface Area) : 58.200 Ų
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogens, demonstrating a minimum inhibitory concentration (MIC) in the range of 0.22 to 0.25 μg/mL against certain bacterial strains. The compound also showed promising results in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Strong inhibition |
| Staphylococcus epidermidis | 0.25 | Strong inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, a derivative of thiazole exhibited significant growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against multiple cancer cell lines in the National Cancer Institute's panel . The compound's mechanism appears to involve interaction with DNA and modulation of apoptotic pathways.
Case Study: In Vitro Evaluation
A specific study highlighted the effects of thiazole derivatives on human leukemia (HCT116) and breast cancer (MCF7) cells, reporting IC50 values of 5.48 μM and 4.53 μM respectively. These findings suggest that modifications to the thiazole structure can enhance anticancer efficacy .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. A docking study revealed that it interacts effectively with the SARS-CoV main protease (3CL pro), indicating potential as a therapeutic agent against viral infections . The presence of the thiazole moiety is crucial for binding affinity, suggesting that structural modifications could lead to enhanced inhibitory activity.
Table: Inhibitory Activity Comparison
| Compound | IC50 (μM) | Target |
|---|---|---|
| Lead Compound | >20 | SARS-CoV 3CL protease |
| Modified Compound (e.g., Benzothiazole) | 1.7 | SARS-CoV 3CL protease |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between thiazole derivatives and ketone precursors under reflux conditions. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), catalyst selection (e.g., triethylamine), and temperature control to minimize side products . Reaction progress can be monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography using silica gel .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiazole ring environment and methyl group positions. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies carbonyl (C=O) and thiazole ring vibrations. Cross-validation with elemental analysis ensures purity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Methodological Answer : Use programs like SHELXL for least-squares refinement and validation tools (e.g., PLATON) to check for twinning, disorder, or missed symmetry. High-resolution data (≤ 0.8 Å) improves precision. For ambiguous electron density, iterative refinement cycles and Hirshfeld surface analysis help resolve atomic positioning .
Q. What strategies are effective for identifying and characterizing synthetic by-products?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with MS to separate and identify by-products. Comparative NMR analysis of fractions collected during column chromatography isolates impurities. Computational methods (e.g., DFT calculations) predict plausible side reactions and guide structural assignments .
Q. How can molecular docking simulations predict the biological interactions of this compound?
- Methodological Answer : Prepare the compound’s 3D structure using software like AutoDock Vina. Dock against target proteins (e.g., enzymes or receptors) using flexible ligand protocols. Validate binding poses with molecular dynamics simulations (e.g., GROMACS) and compare with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs are robust for evaluating its antimicrobial or anti-inflammatory activity?
- Methodological Answer : Conduct in vitro assays such as:
- Microdilution assays (MIC/MBC) against bacterial/fungal strains.
- COX-2 inhibition assays for anti-inflammatory potential.
- Cytotoxicity screening (e.g., MTT assay) on mammalian cell lines to assess selectivity. Dose-response curves and statistical analysis (e.g., IC₅₀ calculations) are critical .
Q. How can reaction conditions be optimized to scale synthesis without compromising yield?
- Methodological Answer : Use design of experiments (DoE) approaches, such as response surface methodology (RSM), to model solvent/catalyst interactions. Pilot-scale reactions under inert atmospheres (N₂/Ar) prevent oxidation. Continuous flow reactors enhance reproducibility and reduce by-products .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Re-examine sample purity via HPLC-MS. If discrepancies persist, consider dynamic effects (e.g., conformational flexibility) via variable-temperature NMR or neutron diffraction. Cross-check with computational spectroscopy (e.g., Gaussian DFT) to align experimental and theoretical peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
